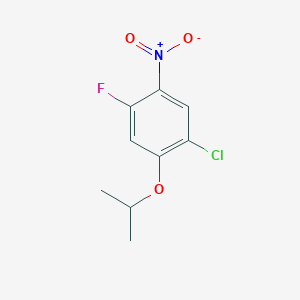

1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene

Description

1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a benzene ring substituted with chlorine, fluorine, a nitro group, and an isopropoxy group. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

1-chloro-4-fluoro-5-nitro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO3/c1-5(2)15-9-4-7(11)8(12(13)14)3-6(9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRMDQLTFNUGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene typically involves the nitration of a precursor compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at controlled temperatures to ensure the selective nitration of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes include the chlorination and fluorination of benzene derivatives, followed by the introduction of the isopropoxy group and the nitro group. The reactions are conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products Formed

Substitution: Products include various substituted benzene derivatives.

Reduction: The major product is the corresponding aniline derivative.

Oxidation: Products include carboxylic acids and other oxidized benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene has been investigated for its potential as a pharmaceutical agent. The presence of the nitro group is significant as it often contributes to biological activity. For instance, compounds with similar structures have been studied for their antimicrobial properties.

Case Study: Antimicrobial Activity

A study conducted on structurally related compounds demonstrated that derivatives of nitro-substituted benzene exhibited substantial antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values were assessed against various bacterial strains, indicating the potential of these compounds as antimicrobial agents .

Agrochemical Applications

The compound's unique structure may also lend itself to applications in agrochemicals, particularly as a pesticide or herbicide. The presence of halogen atoms often enhances the bioactivity and stability of agricultural chemicals.

Case Study: Pesticidal Efficacy

Research has shown that halogenated aromatic compounds can effectively target specific pests while minimizing environmental impact. Compounds similar to this compound have been tested for their efficacy against common agricultural pests, revealing promising results in terms of both effectiveness and safety .

Materials Science

In materials science, this compound can be utilized in the synthesis of polymers and other advanced materials. Its chemical properties allow for incorporation into various matrices that require specific thermal or mechanical characteristics.

Case Study: Polymer Synthesis

A recent study explored the incorporation of halogenated compounds into polymer matrices to enhance thermal stability and mechanical strength. The findings indicated that polymers containing this compound demonstrated improved performance compared to unmodified polymers .

Mechanism of Action

The mechanism of action of 1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving electron transfer and covalent modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Benzene, 1-chloro-4-methoxy-2-methyl-: This compound has a methoxy group instead of an isopropoxy group.

Benzene, 1-chloro-4-fluoro-5-methyl-2-(1-methylethoxy)-: This compound has a methyl group instead of a nitro group.

1-Chloro-4-fluoro-2-(1-methylethoxy)-5-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a nitro group.

Uniqueness

1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene is unique due to the presence of both a nitro group and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

1-Chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and agriculture. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of halogen atoms (chlorine and fluorine) and a nitro group suggests potential reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 217.62 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | Not listed |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, nitro-substituted aromatic compounds have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity

Research has demonstrated that halogenated compounds can exhibit cytotoxic effects on cancer cell lines. A study focusing on similar nitro-substituted phenols found that they inhibited cell proliferation in human cancer cells, suggesting a potential role in cancer therapy .

Enzyme Inhibition

Compounds like this compound may also act as enzyme inhibitors. For example, certain aryloxy phenols are known to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression .

Study 1: Antimicrobial Efficacy

In a comparative study, several nitro-substituted phenolic compounds were tested for their antimicrobial efficacy against common pathogens. The results indicated that the presence of the nitro group significantly enhanced the antimicrobial activity compared to non-nitro analogs. Specifically, 1-chloro-4-fluoro-5-nitro derivatives showed promising results against E. coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Study 2: Cytotoxic Effects on Cancer Cells

A study conducted on the cytotoxic effects of halogenated phenols revealed that 1-chloro-4-fluoro-5-nitro derivatives exhibited selective cytotoxicity towards breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for preparing 1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene?

Q. How can the structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement, especially for resolving nitro and halogen substituent orientations . Complementary techniques include:

- ¹H/¹³C NMR : Aromatic protons appear as distinct multiplets (δ 7.2–8.5 ppm), with isopropyloxy protons as a septet (δ 4.6–4.8 ppm) and methyl doublets (δ 1.3–1.4 ppm) .

- IR Spectroscopy : Nitro group stretches (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and C-F stretches (~1220 cm⁻¹) .

Q. What are the common side reactions during synthesis, and how are they mitigated?

Over-nitration or dehalogenation can occur under harsh conditions. To minimize these:

- Use low temperatures (0–5°C) during nitration.

- Employ stoichiometric control of nitrating agents (e.g., HNO₃/H₂SO₄ ratio).

- Monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions dominate .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or regioselectivity for derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic aromatic substitution (EAS) sites. For instance:

- The nitro group directs incoming electrophiles to the meta position relative to itself.

- The isopropyloxy group acts as an ortho/para director but is sterically hindered, favoring para substitution .

Table: Calculated Reactivity Indices for Key Positions

| Position | Fukui Index (Electrophilicity) |

|---|---|

| C-3 | 0.45 |

| C-6 | 0.32 |

Q. What strategies optimize catalytic cross-coupling reactions involving this compound?

Suzuki-Miyaura coupling is effective for introducing aryl/heteroaryl groups. Example protocol:

- Use Pd(PPh₃)₄ (2 mol%) as a catalyst.

- Employ K₂CO₃ as a base in a 3:1 dioxane/water mixture at 80°C.

- Monitor coupling efficiency via GC-MS, targeting >85% conversion .

Key Challenge : Steric hindrance from the isopropyloxy group may reduce coupling efficiency. Mitigate by:

- Using bulky ligands (e.g., SPhos) to stabilize the Pd center.

- Increasing reaction time (24–48 hours) .

Q. How are byproducts or degradation products analyzed in stability studies?

High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS are critical. For example:

- Byproduct Identification : Degradation under acidic conditions may yield 4-fluoro-5-nitro-2-(propan-2-yloxy)phenol via hydrolysis of the chloro substituent (detected at m/z 244.0521 [M-H]⁻) .

- Quantification : Use a C18 column (3.5 µm, 150 mm) with a 0.1% formic acid/acetonitrile gradient (5–95% over 20 min) .

Q. What crystallographic challenges arise in resolving the structure of this compound?

The nitro and isopropyloxy groups create disorder in crystal packing. Strategies include:

- Cooling crystals to 100 K to reduce thermal motion.

- Using SHELXD for dual-space recycling to resolve disordered oxygen atoms .

- Refining anisotropic displacement parameters for halogen atoms to account for anisotropic electron density .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.